molecular formula C7H7N3 B1506940 3-Methyl-3H-pyrazolo[3,4-B]pyridine CAS No. 877773-22-3

3-Methyl-3H-pyrazolo[3,4-B]pyridine

Cat. No.: B1506940
CAS No.: 877773-22-3
M. Wt: 133.15 g/mol
InChI Key: CGNYZWHKJOKLOJ-UHFFFAOYSA-N
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Description

3-Methyl-3H-pyrazolo[3,4-B]pyridine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-B]pyridine family This compound features a pyrazole ring fused to a pyridine ring, with a methyl group attached to the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-aminopyridine with a suitable hydrazine derivative in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazolo[3,4-B]pyridine structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as the scale of production, cost efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often employed to modify the compound or to synthesize derivatives with enhanced properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to introduce various substituents onto the pyrazolo[3,4-B]pyridine core.

Major Products Formed:

Scientific Research Applications

3-Methyl-3H-pyrazolo[3,4-B]pyridine has been extensively studied for its applications in various scientific fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been investigated for its biological activity, including its potential as an inhibitor of certain enzymes and receptors.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly as a lead compound for drug discovery.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Methyl-3H-pyrazolo[3,4-B]pyridine is structurally similar to other pyrazolo[3,4-B]pyridine derivatives, such as 1H-pyrazolo[3,4-B]pyridine and 3,5-dimethyl-1H-pyrazolo[3,4-B]pyridine. These compounds share the pyrazolo[3,4-B]pyridine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-B]pyridine

  • 3,5-dimethyl-1H-pyrazolo[3,4-B]pyridine

  • 3-ethyl-1H-pyrazolo[3,4-B]pyridine

  • 3-bromo-1H-pyrazolo[3,4-B]pyridine

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Properties

IUPAC Name

3-methyl-3H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNYZWHKJOKLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(N=CC=C2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719724
Record name 3-Methyl-3H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877773-22-3
Record name 3-Methyl-3H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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